molecular formula C23H24FNO3 B11189725 (4E)-5-(3-fluorophenyl)-1-hexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(3-fluorophenyl)-1-hexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B11189725
M. Wt: 381.4 g/mol
InChI Key: WAKJSDFXPQAWKO-XUTLUUPISA-N
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Description

4-BENZOYL-5-(3-FLUOROPHENYL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzoyl group, a fluorophenyl group, and a hydroxy group attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-(3-FLUOROPHENYL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-(3-FLUOROPHENYL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the benzoyl group can produce a hydroxyl group .

Scientific Research Applications

4-BENZOYL-5-(3-FLUOROPHENYL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-(3-FLUOROPHENYL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C23H24FNO3

Molecular Weight

381.4 g/mol

IUPAC Name

(4E)-5-(3-fluorophenyl)-1-hexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C23H24FNO3/c1-2-3-4-8-14-25-20(17-12-9-13-18(24)15-17)19(22(27)23(25)28)21(26)16-10-6-5-7-11-16/h5-7,9-13,15,20,26H,2-4,8,14H2,1H3/b21-19+

InChI Key

WAKJSDFXPQAWKO-XUTLUUPISA-N

Isomeric SMILES

CCCCCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)F

Canonical SMILES

CCCCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)F

Origin of Product

United States

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